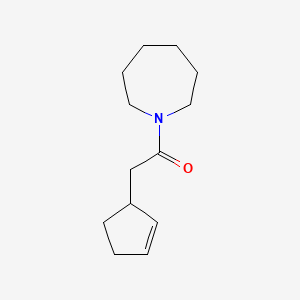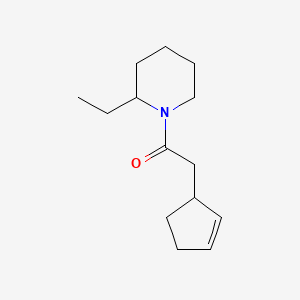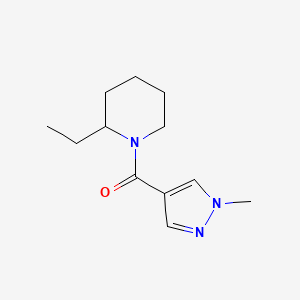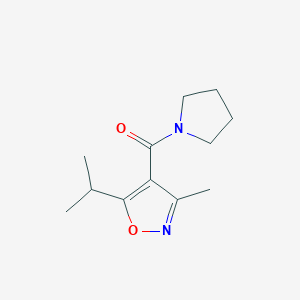
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate, also known as MDBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MDBP is a piperidine-based compound that has been found to have a variety of biological effects, including acting as an inhibitor of the dopamine transporter and as a potential treatment for drug addiction. In
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the treatment of drug addiction. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to act as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this transporter, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate may be able to increase the levels of dopamine in the brain, which could help to reduce the cravings associated with drug addiction.
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has also been studied for its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. In addition, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate acts as an inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this transporter, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate increases the levels of dopamine in the brain, which can help to reduce the cravings associated with drug addiction. In addition, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have anti-inflammatory and neuroprotective effects, which could make it useful in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the dopamine transporter, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have anti-inflammatory and neuroprotective effects. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has also been found to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of the dopamine transporter, which makes it useful for studying the role of dopamine in the brain. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is also relatively easy to synthesize and purify, which makes it readily available for use in research.
One limitation of Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is that it has not yet been extensively studied in humans, which means that its safety and efficacy are not yet fully understood. In addition, Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has a relatively short half-life, which means that it may not be suitable for long-term studies.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate. One area of interest is in the development of new treatments for drug addiction. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has shown promise in reducing drug cravings, and further research could help to determine its potential as a treatment for addiction.
Another area of interest is in the development of new treatments for neurological disorders. Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate has been found to have neuroprotective effects, which could make it useful in the treatment of disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been found to have a variety of biological effects, including acting as an inhibitor of the dopamine transporter and as a potential treatment for drug addiction. Further research is needed to fully understand the safety and efficacy of Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate, but its potential as a treatment for addiction and neurological disorders is promising.
Synthesemethoden
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate is synthesized through a multi-step process that involves the reaction of piperidine with 2,3-dihydro-1-benzofuran-2-carbonyl chloride, followed by the addition of methylamine. The final product is then purified through column chromatography to yield pure Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate.
Eigenschaften
IUPAC Name |
methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)11-6-8-17(9-7-11)15(18)14-10-12-4-2-3-5-13(12)21-14/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFRECLHFPDOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2,3-dihydro-1-benzofuran-2-carbonyl)piperidine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

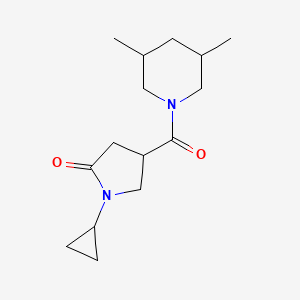
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
